1-(4-methoxyphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of a tetrafluoroethyl group, the formation of the benzidoxodol ring, and the attachment of the 4-methoxyphenoxy moiety. Researchers have optimized synthetic routes to achieve efficient production of this compound .
Molecular Structure Analysis
The molecular structure of 1-(4-methoxyphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one has been determined through various techniques. Quantum-chemical calculations, NMR spectroscopy, and X-ray crystallography have confirmed its conformation. The optimized structure aligns well with the crystal structure observed in single crystals .
Scientific Research Applications
Fluorophore Development and Sensing Applications
Hydroxycruciforms Amine-responsive Fluorophores
- The study explores the synthesis and application of hydroxy-substituted cruciforms, demonstrating significant changes in emission color upon photoinduced deprotonation. This characteristic makes them suitable for developing sensor arrays for amine detection through excited-state proton transfer (ESPT) mechanisms (McGrier et al., 2008).
Environmental Sensing and Remediation
Chemical Precipitation of Heavy Metals from Acid Mine Drainage - The use of 1,3-benzenediamidoethanethiol dianion (BDET) showcases a method to remove toxic metals from environmental samples, highlighting the compound's potential in environmental remediation (Matlock et al., 2002).
Organic Synthesis and Catalysis
Direct α-Fluorination of Ketones Using N-F Reagents - This research demonstrates the use of fluorine atom transfer reagents for the regiospecific fluorofunctionalization of ketones, offering insights into synthetic methodologies that could potentially apply to the modification or synthesis of similar complex molecules (Stavber et al., 2002).
Material Science and Polymer Development
Fluorene-Based Poly(arylene ether sulfone)s Containing Clustered Flexible Pendant Sulfonic Acids as Proton Exchange Membranes - This study focuses on the synthesis of fluorene-based polymers for application as proton exchange membranes (PEMs) in fuel cells, indicating the potential of complex organic molecules in advanced material applications (Wang et al., 2011).
Future Directions
: Dai, H.-Y., Yang, D.-Z., Liao, W.-P., Wu, F., Zhou, Z., & Huang, Z. (2022). 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Molecular Structures Determined by Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis. Russian Journal of General Chemistry, 92(4), 438–445. Read more
Properties
IUPAC Name |
1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1λ3,2-benziodoxol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4IO4/c1-23-10-6-8-11(9-7-10)24-16(19,20)15(17,18)21-13-5-3-2-4-12(13)14(22)25-21/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLPWZZHHWJDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(F)(F)I2C3=CC=CC=C3C(=O)O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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